6-Methyl-5,7-dihydroindolo[2,3-b]carbazole
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Overview
Description
6-Methyl-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound belonging to the indolocarbazole family. This class of compounds is known for its unique structural features, which include a fused indole and carbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with aromatic aldehydes, followed by cyclization and methylation steps. For instance, the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst, followed by oxidation with iodine, can yield the desired indolocarbazole structure .
Industrial Production Methods: Industrial production methods for this compound are less documented but generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of robust catalysts and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or carbazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or iodine are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indolocarbazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
6-Methyl-5,7-dihydroindolo[2,3-b]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of protein kinases, which are crucial in cell signaling pathways.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism by which 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole exerts its effects involves the inhibition of protein kinases, particularly protein kinase C (PKC). This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound’s interaction with molecular targets such as DNA and various enzymes further enhances its biological activity .
Comparison with Similar Compounds
- Indolo[2,3-a]carbazole
- Indolo[2,3-c]carbazole
- Indolo[3,2-a]carbazole
- Indolo[3,2-b]carbazole
Comparison: 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. Compared to other indolocarbazoles, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
112485-52-6 |
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Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
6-methyl-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C19H14N2/c1-11-18-14(12-6-2-4-8-16(12)20-18)10-15-13-7-3-5-9-17(13)21-19(11)15/h2-10,20-21H,1H3 |
InChI Key |
LWYTXOPVTYKIPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2 |
Origin of Product |
United States |
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